2,2-dichloro-N'-hydroxyethanimidamide
Description
Properties
Molecular Formula |
C2H4Cl2N2O |
|---|---|
Molecular Weight |
142.97 g/mol |
IUPAC Name |
2,2-dichloro-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H4Cl2N2O/c3-1(4)2(5)6-7/h1,7H,(H2,5,6) |
InChI Key |
BQZFDUQAUKSARG-UHFFFAOYSA-N |
SMILES |
C(C(=NO)N)(Cl)Cl |
Canonical SMILES |
C(C(=NO)N)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 2,2-dichloro-N'-hydroxyethanimidamide and related compounds:
Key Observations:
Substituent Effects on Reactivity: The dichloro groups in the target compound enhance electrophilicity, facilitating nucleophilic cyclization reactions (e.g., oxadiazole formation) . The diethylamino group in C₆H₁₅N₃O introduces basicity, which may optimize receptor binding in GPR88 agonists .
Synthetic Utility :
Preparation Methods
Synthetic Routes and Methodologies
Nitrile Hydroxylation Pathway
The most direct route involves reacting 2,2-dichloroacetonitrile with hydroxylamine under basic conditions.
Procedure:
- Reactants :
- 2,2-Dichloroacetonitrile (1.0 eq)
- Hydroxylamine hydrochloride (1.2 eq)
- Sodium hydroxide (1.5 eq) in ethanol-water (3:1 v/v)
- Conditions : Reflux at 80°C for 6–8 hours.
- Workup : Acidification to pH 5–6, followed by extraction with ethyl acetate and crystallization.
Mechanistic Insight:
Hydroxylamine attacks the nitrile carbon, forming an intermediate iminohydrazine, which tautomerizes to the amidoxime.
Coupling Agent-Mediated Synthesis
For substrates where nitrile precursors are inaccessible, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amidoxime formation from carboxylic acids.
Procedure:
- Reactants :
- 2,2-Dichloroacetic acid (1.0 eq)
- Hydroxylamine hydrochloride (1.1 eq)
- HATU (1.2 eq), triethylamine (2.5 eq) in tetrahydrofuran (THF)
- Conditions : Stir at 20°C for 4 hours, then reflux at 80°C overnight.
- Workup : Concentration, partitioning between NaHCO₃ and dichloromethane, and column chromatography.
Advantages:
Chlorination of Pre-Formed Amidoximes
Introducing chlorine post-amidoxime synthesis is viable for substrates with labile substituents.
Procedure:
- Reactants :
- N'-Hydroxyethanimidamide (1.0 eq)
- Sulfuryl chloride (2.2 eq) in dichloromethane
- Conditions : 0°C to room temperature, 12-hour stirring.
- Workup : Quenching with ice water, extraction, and solvent evaporation.
Limitations:
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield (%) | Purity | Industrial Feasibility |
|---|---|---|---|---|---|
| Nitrile Hydroxylation | 2,2-Dichloroacetonitrile | Ethanol-water, reflux | 68–75 | >98% | High |
| HATU-Mediated Coupling | 2,2-Dichloroacetic acid | THF, 20–80°C | 62–70 | 95–97% | Moderate (costly reagents) |
| Post-Synthesis Chlorination | N'-Hydroxyethanimidamide | Dichloromethane, 0–25°C | 55–60 | 90–92% | Low (side reactions) |
Key Research Discoveries
Solvent Effects on Regioselectivity
Polar aprotic solvents (e.g., DMF) enhance reaction rates in HATU-mediated routes by stabilizing intermediates. Conversely, ethanol-water mixtures optimize nitrile hydroxylation by balancing solubility and reactivity.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems achieve 85% yield in nitrile hydroxylation by enhancing heat transfer and reducing reaction time to 2 hours.
Waste Reduction Strategies
Recycling THF via distillation and recovering HATU byproducts lower production costs by 40%.
Q & A
Basic: What synthetic methodologies are recommended for lab-scale preparation of 2,2-dichloro-N'-hydroxyethanimidamide, and how is purity optimized?
Methodological Answer:
The synthesis typically involves alkylation or substitution reactions starting from chloroacetamide precursors. A validated approach includes:
- Step 1: Reaction of 2-chloroacetamide with hydroxylamine under basic conditions to introduce the hydroxyimino group .
- Step 2: Dichlorination using phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC-MS .
Advanced: How do steric and electronic effects of the dichloro substituents influence nucleophilic substitution kinetics?
Methodological Answer:
The electron-withdrawing nature of the chlorine atoms increases electrophilicity at the adjacent carbon, accelerating SN2 reactions. Steric hindrance from the dichloro group, however, can reduce accessibility.
- Kinetic Studies: Use stopped-flow NMR to track reaction rates with nucleophiles (e.g., thiols or amines) .
- Computational Analysis: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and predict regioselectivity .
- Case Study: Substituent effects were quantified in analogous compounds, showing a 30% rate decrease when bulky groups are introduced .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify protons adjacent to chlorine (δ 3.8–4.2 ppm for CH₂Cl₂) and the hydroxyimino group (δ 8.1–8.5 ppm) .
- IR Spectroscopy: Confirm N–O (950–1100 cm⁻¹) and C=NH (1640–1680 cm⁻¹) stretches .
- Mass Spectrometry: High-resolution ESI-MS detects [M+H]⁺ with isotopic patterns matching Cl₂ .
Advanced: What strategies minimize competing elimination pathways during dichlorination?
Methodological Answer:
- Temperature Control: Maintain sub-10°C to suppress β-elimination .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions. Anhydrous dichloromethane is preferred for controlled reactivity .
- Catalytic Additives: Use pyridine to scavenge HCl, reducing acid-catalyzed degradation .
- Case Study: Optimized conditions (0°C, SO₂Cl₂ in CH₂Cl₂) achieved 85% yield vs. 50% with PCl₅ .
Advanced: How can QSAR models predict the bioactivity of this compound derivatives?
Methodological Answer:
- Descriptor Selection: Include Cl substituent parameters (Hammett σ, molar refractivity) and logP .
- Training Data: Use bioassay results from analogues (e.g., IC₅₀ values for enzyme inhibition) .
- Validation: Apply leave-one-out cross-validation; R² >0.7 indicates robust predictive power .
- Case Study: A QSAR model for oxazole derivatives predicted 2,2-dichloro variants as potent kinase inhibitors (pIC₅₀ = 7.2) .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition: Acts as a transition-state mimic for metalloproteases (e.g., MMP-9) due to its hydroxamate-like structure .
- Ligand Design: Chelates metal ions (Fe³⁺, Zn²⁺) in catalytic studies .
- Building Block: Used to synthesize heterocycles (e.g., oxazoles, thiadiazoles) via cyclization .
Advanced: How can contradictory yield data in literature be resolved through analytical rigor?
Methodological Answer:
- Reproducibility Checks: Standardize solvents, reagent grades, and reaction scales .
- HPLC-MS Quantification: Detect trace impurities (e.g., dechlorinated byproducts) that skew yields .
- Round-Robin Trials: Collaborative validation across labs identified oxygen sensitivity as a critical factor, improving yields from 60% to 82% under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
